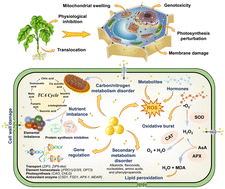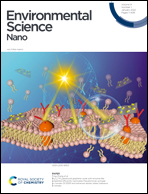A critical review on the toxicity regulation and ecological risks of zinc oxide nanoparticles to plants†
Environmental Science: Nano Pub Date: 2023-11-07 DOI: 10.1039/D3EN00630A
Abstract
The advancement and application of nanotechnology inevitably cause the release of nanoparticles (NPs) into the environment, in particular, zinc oxide (ZnO) NPs may seriously threaten the ecological safety of plants. This review focuses on the translocation and physiological responses of ZnO NPs in plants to systematically summarize the toxicological effects and molecular mechanisms of NPs. The results indicated that ZnO NPs migrated to tissues via uptake and translocation, gradually accumulated in intracellular and intercellular spaces, and led to physiological inhibition, nutrient imbalance, and photosynthesis perturbation in plants. This abiotic stress triggered the overproduction of reactive oxygen species (ROS) by perturbing cellular redox homeostasis, while the activation of antioxidant genes and alteration of KEGG pathways enhanced the ability of plants to resist phytotoxicity. Furthermore, ZnO NPs significantly altered metabolites associated with oxidative stress, antioxidant defense, membrane disorder and energy expenditure, affected carbon/nitrogen metabolism via the TCA cycle and glycolysis pathway, and augmented cytotoxicity and genotoxicity by inducing DNA damage and inhibiting mitosis. More notably, the composite exposure of ZnO NPs with other substances is bifacial and may create potential mitigation or synergistic effects on plants in ecosystems, thus posing uncertain ecological risks. This review systematically provides clarification on the environmental fate of ZnO NPs in plants at the physiological and molecular levels, theoretical references on the toxicity mechanisms and potential risks of NPs, and directions and insights for future research to achieve strategies that minimize risks and maximize benefits.


Recommended Literature
- [1] The calculations of the latent heat of vaporisation and the viscosity of CO2 under pressure on the basis of a revised equation of state
- [2] Correction: Role of conformation in crystal formation and transition of polybutene-1
- [3] Energy dependent XPS measurements on thin films of a poly(vinyl methyl ether)/polystyrene blend concentration profile on a nanometer resolution to understand the behavior of nanofilms†
- [4] Organocatalytic chain scission of poly(lactides): a general route to controlled molecular weight, functionality and macromolecular architecture
- [5] A one-dimensional supramolecular chain based on [H2V10O28]4− units decorated with 4-dimethylaminopyridinium ions: an experimental and theoretical characterization†
- [6] Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter†
- [7] Al12Co4: a pioneering heterometallic aluminum oxo cluster with surface-exposed Co sites for the oxygen evolution reaction†
- [8] Real-time monitored photocatalytic activity and electrochemical performance of an rGO/Pt nanocomposite synthesized via a green approach†
- [9] High-throughput quantitative top-down proteomics
- [10] Aerobic oxidative esterification of 5-hydroxymethylfurfural to dimethyl furan-2,5-dicarboxylate by using homogeneous and heterogeneous PdCoBi/C catalysts under atmospheric oxygen†










